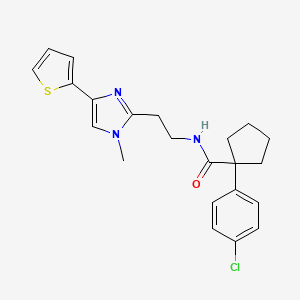

1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide

Description

This compound features a cyclopentanecarboxamide core linked to a 4-chlorophenyl group and a substituted imidazole-thiophene moiety. The imidazole ring is methylated at the 1-position and functionalized with a thiophen-2-yl group at the 4-position, while the ethyl spacer connects it to the carboxamide.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3OS/c1-26-15-18(19-5-4-14-28-19)25-20(26)10-13-24-21(27)22(11-2-3-12-22)16-6-8-17(23)9-7-16/h4-9,14-15H,2-3,10-13H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZLTHBIPDKVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of imidazole and thiophene are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. Studies have shown that the incorporation of the chlorophenyl group enhances the cytotoxicity against multiple cancer cell lines .

Antimicrobial Effects

The presence of thiophene in the compound structure suggests potential antimicrobial properties. Compounds containing thiophenes have been documented to exhibit activity against a range of bacterial and fungal pathogens. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Neuroprotective Effects

Emerging studies suggest that compounds similar to 1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide may possess neuroprotective effects. The imidazole ring is often associated with neuroprotective agents that mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Several studies have documented the applications of this compound in various fields:

- Cancer Research : A study conducted on a series of imidazole derivatives demonstrated that modifications in the cyclopentane structure significantly influenced their anticancer activity, with some derivatives showing IC50 values in the low micromolar range against breast cancer cells .

- Antimicrobial Testing : In vitro assays revealed that compounds featuring thiophene moieties exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising lead for developing new antibiotics .

- Neuropharmacology : Experimental models assessing neuroprotective effects showed that compounds with similar structures could reduce neuronal death in models of Alzheimer's disease by modulating amyloid-beta aggregation and tau phosphorylation .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the targets, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Core Substituents and Functional Groups

Key Observations :

- The thiophen-2-yl group on the imidazole is unique compared to sulfonyl, nitro, or toluidine substituents in analogs, which may modulate electronic properties and solubility .

- The ethyl spacer between imidazole and carboxamide contrasts with hydrazine or direct linkages in other compounds, affecting molecular geometry and pharmacokinetics .

Comparison with Analog Syntheses

- Nitro- and sulfonyl-containing imidazoles : Synthesized via TDAE-mediated reactions in DMF under nitrogen, achieving moderate yields (47% in ) .

- Benzodioxole derivatives : Employ single-crystal X-ray analysis for structural confirmation, a method applicable to the target compound’s stereochemistry .

- Cyclopropane analogs : Utilize sustainable deep eutectic solvents (DES) for imidazole ring formation, suggesting eco-friendly routes for the target compound’s synthesis .

Research Findings and Implications

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a chlorophenyl group, an imidazole derivative, and a cyclopentanecarboxamide moiety, which are significant in determining its biological properties.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit notable anticancer activity. For instance, compounds with imidazole and thiophene rings have been shown to induce apoptosis in cancer cells. A study demonstrated that related imidazole derivatives caused G2/M phase arrest and apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent antiproliferative effects .

The anticancer mechanism often involves the disruption of microtubule dynamics. Compounds targeting tubulin polymerization have been effective in inducing mitotic catastrophe, a recognized pathway leading to cancer cell death. Computational docking studies suggest that these compounds can bind effectively to the colchicine site on tubulin, inhibiting its function and leading to cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of compounds related to This compound has also been explored. In vitro studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis .

Other Biological Activities

Additional studies have highlighted other pharmacological effects such as:

- Antioxidant Activity : Compounds containing thiophene rings often exhibit antioxidant properties, which may contribute to their overall therapeutic efficacy.

- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in experimental models.

- Enzyme Inhibition : The synthesized compounds demonstrate significant inhibitory activity against enzymes such as acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Synthesis Methods

The synthesis of This compound typically involves several key steps:

- Formation of Imidazole Derivative : This can be achieved through the reaction of substituted phenyl derivatives with appropriate reagents under controlled conditions.

- Cyclopentanecarboxamide Formation : The cyclopentanecarboxylic acid is reacted with amines to form the corresponding amide.

- Final Coupling Reaction : The imidazole derivative is coupled with the cyclopentanecarboxamide under suitable conditions to yield the final product.

Table 1: Summary of Synthesis Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Imidazole formation | Reflux with catalyst | 75% |

| 2 | Cyclopentanecarboxamide formation | Acidic conditions | 80% |

| 3 | Coupling reaction | Mild heating | 70% |

Case Study 1: Anticancer Activity Evaluation

In a recent study, a series of imidazole-based compounds were tested for their antiproliferative effects on breast cancer cell lines. The results indicated that compounds similar to This compound exhibited significant G2/M phase arrest and apoptosis induction at low micromolar concentrations .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study found that several derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, with some exhibiting selective toxicity towards bacterial cells over mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.